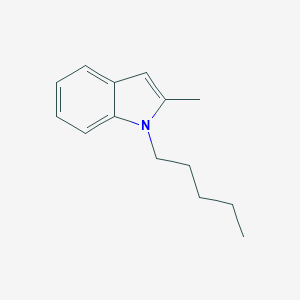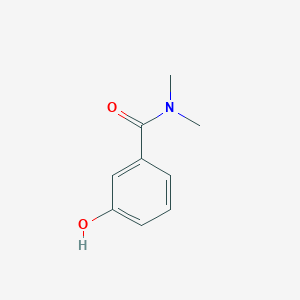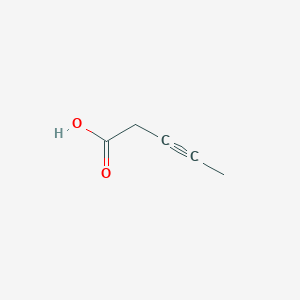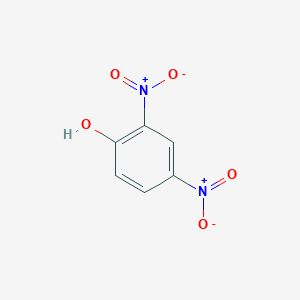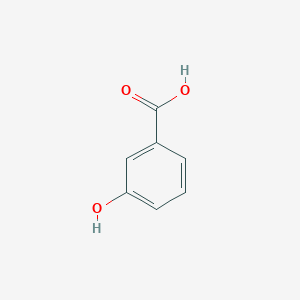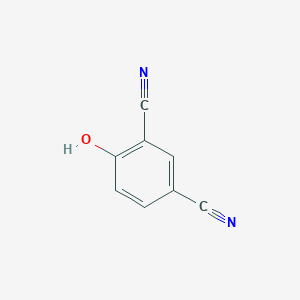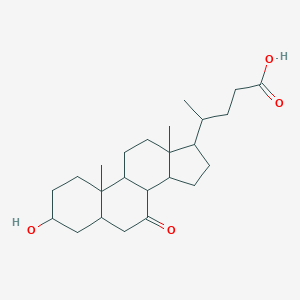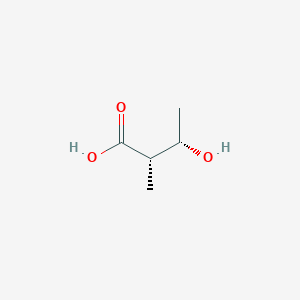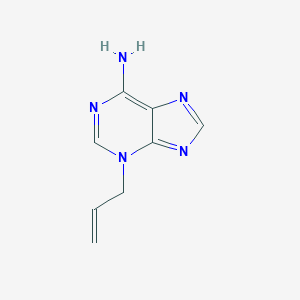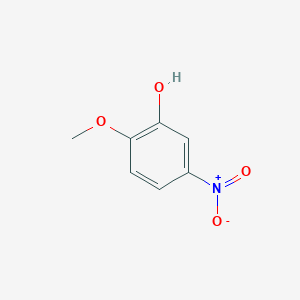
2-Methoxy-5-nitrophenol
Descripción general
Descripción
2-Methoxy-5-nitrophenol is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .
Synthesis Analysis
2-Methoxy-5-nitrophenol can be used as an organic synthesis intermediate and a pharmaceutical intermediate, mainly used in laboratory research and chemical production processes . It is formed by the substitution of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-nitrophenol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Methoxy-5-nitrophenol is the substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .Physical And Chemical Properties Analysis
2-Methoxy-5-nitrophenol is a light yellow to yellow-brown solid powder at room temperature . It has a molecular weight of 169.13 g/mol .Aplicaciones Científicas De Investigación
Photoproduct Formation
2-Methoxy-5-nitrophenol: is known as a substitution photoproduct formed upon the irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . This application is significant in the study of photochemical reactions, which are crucial for understanding various environmental processes and the development of photoresponsive materials.
Analytical Chemistry
In analytical chemistry, 2-Methoxy-5-nitrophenol may be used as a standard or reagent. Its well-defined properties, such as melting point (103-107°C ) and boiling point (110-112°C/1 mmHg ), make it a suitable compound for calibration and testing in various analytical techniques .
Safety and Hazard Testing
Given its classification for certain hazards, 2-Methoxy-5-nitrophenol is also relevant in safety and hazard testing. Research in this area focuses on its impact on human health and the environment, leading to better handling and disposal practices .
Mecanismo De Acción
Target of Action
The primary targets of 2-Methoxy-5-nitrophenol are currently not well-defined in the literature. This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body. The specific targets of 2-methoxy-5-nitrophenol remain to be identified .
Mode of Action
It is known to be a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . This suggests that it may interact with its targets through a photochemical reaction.
Biochemical Pathways
The biochemical pathways affected by 2-Methoxy-5-nitrophenol are not well-documented. Given its structural similarity to phenol, it may potentially influence pathways involving phenolic compounds. Specific pathways and their downstream effects remain to be determined .
Result of Action
The molecular and cellular effects of 2-Methoxy-5-nitrophenol are not well-studied. As a derivative of phenol, it may share some of phenol’s known effects, such as potential antimicrobial activity. Specific effects of 2-methoxy-5-nitrophenol at the molecular and cellular level are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the activity of 2-Methoxy-5-nitrophenol. For instance, it is known to form upon irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . .
Safety and Hazards
Direcciones Futuras
2-Methoxy-5-nitrophenol is used for R&D purposes only. It is not intended for medicinal, household, or other uses . For other uses or raw material applications, please consult with the supplier .
Relevant Papers Relevant papers on 2-Methoxy-5-nitrophenol can be found in various sources . Please refer to these sources for more detailed information.
Propiedades
IUPAC Name |
2-methoxy-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCTSZYNCDFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047021 | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitrophenol | |
CAS RN |
636-93-1 | |
| Record name | 5-Nitroguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Methoxy-5-nitrophenol serves as a photolabile protecting group for the carboxyl function of neurotransmitters like glycine and beta-alanine. This "caging" strategy enables the study of neurotransmitter receptor kinetics in the microsecond time domain. Compounds like "caged glycine" and "caged beta-alanine" are biologically inert until exposed to a laser pulse (308 or 337 nm). This photolysis rapidly releases the active neurotransmitter, allowing researchers to investigate receptor activation with high temporal resolution [, ].
A: 2-Methoxy-5-nitrophenol has the molecular formula C7H7NO4. Studies employing spectroscopic techniques like FT-IR and FT-Raman, along with DFT calculations, have provided insights into its vibrational and molecular structure [].
A: While the provided research doesn't explicitly focus on the catalytic properties of 2-methoxy-5-nitrophenol, its primary application revolves around its photolability to release active compounds. The research emphasizes its use as a protecting group rather than a catalyst [, ].
A: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on 2-methoxy-5-nitrophenol. These studies aimed to understand its electronic properties, including the HOMO-LUMO energy gap, which suggests the possibility of intramolecular charge transfer []. Additionally, theoretical calculations of 1H and 13C NMR chemical shifts have been performed and compared with experimental data [].
A: Research on eugenol analogs, structurally similar to 2-methoxy-5-nitrophenol, reveals that the presence of an allyl substituent at C-4, an OH group at C-1, an OCH3 at C-2, or the inclusion of one or two NO2 groups in the benzene ring significantly influences antifungal activity []. These findings highlight the importance of specific structural features in determining biological activity within this class of compounds.
A: Although specific details regarding the environmental impact and degradation of 2-methoxy-5-nitrophenol are limited in the provided research, one study identified it as a component of atmospheric fine particles in Nanjing, China []. This suggests the compound may be released into the environment, highlighting the need for further research on its environmental fate and potential effects.
ANone: Several analytical techniques have been employed for the detection and quantification of 2-methoxy-5-nitrophenol. These include:
- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED): This method utilizes a silver solid amalgam working electrode and has proven effective in analyzing mixtures of nitrophenols, including 2-methoxy-5-nitrophenol [].
- Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This highly sensitive and selective technique allows for the identification and quantification of trace amounts of 2-methoxy-5-nitrophenol in complex matrices, such as atmospheric fine particles [].
A: 2-Methoxy-5-nitrophenol sodium salt is recognized for its potential to induce dragon's blood formation in Dracaena cambodiana, a plant species valued in traditional Chinese medicine. Research indicates that this compound can significantly increase the yield of dragon's blood resin, highlighting its potential for enhancing the production of this valuable natural product [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



